MFCD18315457
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Overview
Description
MFCD18315457 is a chemical compound with unique properties and applications in various fields. It is known for its stability and reactivity, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
The preparation of MFCD18315457 involves several synthetic routes and reaction conditions. One common method is through a low-temperature self-exothermic reaction based on the solution method. This method is cost-effective and has a shorter preparation cycle compared to vacuum methods . The reaction involves mixing aluminum nitrate and aluminum acetylacetonate in specific ratios to optimize the dielectric performance of the resulting compound .
Chemical Reactions Analysis
MFCD18315457 undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to react with organolithium reagents to form acetylene derivatives . The compound can also participate in Suzuki–Miyaura coupling reactions, which are widely used for carbon–carbon bond formation . Common reagents used in these reactions include boron reagents and palladium catalysts .
Scientific Research Applications
MFCD18315457 has a wide range of scientific research applications. It is used in the preparation of high-performance dielectric films for electronic devices . The compound is also employed in the synthesis of non-terminal alkynes, which are key building blocks for the total synthesis of cytotoxic marine macrolides . Additionally, this compound is used in multi-component reactions for the generation of new chemical entities, particularly in drug discovery .
Mechanism of Action
The mechanism of action of MFCD18315457 involves its interaction with specific molecular targets and pathways. For example, in the context of its use in electronic devices, the compound improves the dielectric performance by forming a smooth, crack-free film surface with high visible light transmittance . In chemical reactions, it acts as a reagent that facilitates the formation of new chemical bonds, such as in Suzuki–Miyaura coupling reactions .
Comparison with Similar Compounds
MFCD18315457 is unique in its ability to form high-performance dielectric films and its versatility in various chemical reactions. Similar compounds include other organolithium reagents and boron reagents used in Suzuki–Miyaura coupling reactions . this compound stands out due to its specific preparation methods and the high quality of the resulting products .
Properties
IUPAC Name |
4-(4-chloro-3-hydroxyphenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-6-5-11(7-13(12)16)10-3-1-9(8-15)2-4-10/h1-8,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PITGYWXDXCEGQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685857 |
Source
|
Record name | 4'-Chloro-3'-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60685857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261919-39-4 |
Source
|
Record name | 4'-Chloro-3'-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60685857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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